4-(2,4-Dimethylphenoxy)aniline hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 4-(2,4-Dimethylphenoxy)aniline hydrochloride involves several steps. The primary synthetic route includes the reaction of 2,4-dimethylphenol with aniline in the presence of a suitable catalyst to form 4-(2,4-Dimethylphenoxy)aniline. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity .
Chemical Reactions Analysis
4-(2,4-Dimethylphenoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2,4-Dimethylphenoxy)aniline hydrochloride is widely used in scientific research, particularly in the field of proteomics. It is employed as a biochemical reagent to study protein interactions and functions . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethylphenoxy)aniline hydrochloride involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(2,4-Dimethylphenoxy)aniline hydrochloride can be compared with other similar compounds such as:
4-(2,4-Dimethylphenoxy)aniline: The non-hydrochloride form of the compound.
4-(2,4-Dimethylphenoxy)benzoic acid: A structurally similar compound with a carboxylic acid group instead of an aniline group.
2,4-Dimethylphenol: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which can influence its solubility and reactivity .
Properties
Molecular Formula |
C14H16ClNO |
---|---|
Molecular Weight |
249.73 g/mol |
IUPAC Name |
4-(2,4-dimethylphenoxy)aniline;hydrochloride |
InChI |
InChI=1S/C14H15NO.ClH/c1-10-3-8-14(11(2)9-10)16-13-6-4-12(15)5-7-13;/h3-9H,15H2,1-2H3;1H |
InChI Key |
SSQWOBGRZBKRIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=C(C=C2)N)C.Cl |
Origin of Product |
United States |
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